molecular formula C20H15N3O6S2 B11083785 (3Z)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-indole

(3Z)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-indole

Cat. No.: B11083785
M. Wt: 457.5 g/mol
InChI Key: LLZVWOHYEAMJOV-NTEUORMPSA-N
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Description

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, nitro groups, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl and nitro groups. The final step involves the addition of the thiophene moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory. industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-METHYLPHENYL)SULFONYL]-2,3-DIHYDRO-4(1H)-QUINOLINONE
  • 1-[(4-METHYLPHENYL)SULFONYL]-2-(2-THIENYL)ETHENYLFORMAMIDE
  • 4-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE

Uniqueness

1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-3-[(Z)-1-(2-THIENYL)METHYLIDENE]-1,2-DIHYDRO-3H-INDOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N3O6S2

Molecular Weight

457.5 g/mol

IUPAC Name

(3Z)-1-(4-methylphenyl)sulfonyl-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2H-indole

InChI

InChI=1S/C20H15N3O6S2/c1-13-4-6-17(7-5-13)31(28,29)21-12-14(9-16-3-2-8-30-16)20-18(21)10-15(22(24)25)11-19(20)23(26)27/h2-11H,12H2,1H3/b14-9+

InChI Key

LLZVWOHYEAMJOV-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CS3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CS3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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